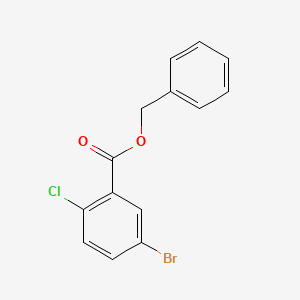
Benzyl 5-bromo-2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 5-bromo-2-chlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyl group attached to a benzoate moiety, which is further substituted with bromine and chlorine atoms at the 5 and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Benzyl 5-bromo-2-chlorobenzoate typically involves the esterification of 5-bromo-2-chlorobenzoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient separation techniques to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-bromo-2-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding benzyl 5-bromo-2-chlorobenzyl alcohol.
Oxidation Reactions: Oxidation of the benzyl group can lead to the formation of benzyl 5-bromo-2-chlorobenzoic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.
Reduction Reactions: The major product is benzyl 5-bromo-2-chlorobenzyl alcohol.
Oxidation Reactions: The major product is benzyl 5-bromo-2-chlorobenzoic acid.
Scientific Research Applications
Benzyl 5-bromo-2-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Benzyl 5-bromo-2-chlorobenzoate involves its interaction with specific molecular targets. The bromine and chlorine substituents on the benzene ring can influence the compound’s reactivity and binding affinity to biological targets. The ester functional group allows for potential hydrolysis, releasing the active benzoic acid derivative, which can interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chlorobenzoic acid: This compound is structurally similar but lacks the benzyl ester group.
Benzyl 2-chlorobenzoate: Similar structure but without the bromine substituent.
Benzyl 5-bromobenzoate: Similar structure but without the chlorine substituent.
Uniqueness
Benzyl 5-bromo-2-chlorobenzoate is unique due to the presence of both bromine and chlorine substituents on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the benzyl ester group makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
502465-81-8 |
|---|---|
Molecular Formula |
C14H10BrClO2 |
Molecular Weight |
325.58 g/mol |
IUPAC Name |
benzyl 5-bromo-2-chlorobenzoate |
InChI |
InChI=1S/C14H10BrClO2/c15-11-6-7-13(16)12(8-11)14(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
YGLHFYCZWMIBKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















